3-Chloroalanine
Overview
Description
Synthesis Analysis
The synthesis of 3-chloroalanine involves enzymatic and chemical methods. Enzymatic synthesis has been achieved using amino acid dehydrogenase to convert 3-chloropyruvate into optically pure l-β-chloroalanine under specific conditions, demonstrating high chemical and optical yields. This method highlights the potential for producing 3-chloroalanine with high specificity and efficiency (Kato, Fukumoto, & Asano, 1993).
Molecular Structure Analysis
The molecular structure of 3-chloroalanine is crucial for its reactivity and the types of reactions it can undergo. Detailed studies on its molecular structure could provide insights into its stability, reactivity, and how it interacts with other compounds in synthesis reactions. However, specific studies focusing on the detailed molecular structure analysis of 3-chloroalanine were not identified in the current literature search, indicating a potential area for further research.
Chemical Reactions and Properties
3-Chloroalanine participates in various chemical reactions due to its halogenated structure, making it a valuable intermediate for synthesizing other amino acids and compounds. Its reactivity with enzymes and other chemical agents has been explored to produce useful derivatives through enzymatic transformations (Nagasawa & Yamada, 1986).
Physical Properties Analysis
While the physical properties of 3-chloroalanine, such as solubility, melting point, and stability, are essential for its handling and application in synthesis processes, specific details on these properties were not directly found in the searched literature. Understanding these properties is crucial for optimizing the conditions under which 3-chloroalanine can be synthesized and utilized in chemical reactions.
Chemical Properties Analysis
The chemical properties of 3-chloroalanine, including its reactivity, functional group transformations, and role as a precursor in synthesis, are of significant interest. Its ability to undergo transformations to produce a variety of useful amino acids under enzymatic action highlights its versatility and importance in synthetic chemistry (Nagasawa & Yamada, 1986).
Scientific Research Applications
Enzymatic Transformations : 3-Chloroalanine can be enzymatically transformed into useful amino acids. This process involves a combination of enzymatic and chemical synthetic processes (Nagasawa & Yamada, 1986).
Synthesis of l-β-Chloroalanine : l-β-Chloroalanine, a derivative of 3-Chloroalanine, is used as an intermediate for synthesizing several l-amino acids. It can be synthesized from 3-chloropyruvate using specific enzymes under controlled conditions, leading to high chemical and optical yields (Kato, Fukumoto, & Asano, 1993).
Inhibition of Serine Palmitoyltransferase : Beta-chloroalanine (a form of 3-Chloroalanine) can inhibit serine palmitoyltransferase, affecting the biosynthesis of sphinganine and sphingenine in liver microsomes and in cells, without significantly perturbing other cellular functions (Medlock & Merrill, 1987).
Phenylalanine Biosynthesis Studies : 3-Chloroalanine has been used to study the biosynthesis of phenylalanine in E. coli, providing insights into the enzymatic processes and potential improvements in phenylalanine production (Ding et al., 2016).
Alanine Racemase Inhibition : Different enantiomers of beta-chloroalanine exhibit varying levels of inhibition on alanine racemase, with D chloroalanine showing strong competitive inhibition and L chloroalanine showing non-competitive inhibition at higher concentrations (Henderson & Johnston, 1976).
Collagenase Activity Inhibition : N-chloroalanine, a related compound of 3-Chloroalanine, increases the proteolytic susceptibility of collagen, which is significant for understanding its effects in inflammatory arthritis (Davies, Horwitz, & Davies, 1994).
d-Amino Acid Oxidase Studies : Research on d-amino acid oxidase has shown that it catalyzes the oxidation of β-chloroalanine, providing insights into the enzyme's mechanism of action and potential pharmacological applications (Walsh, Schonbrunn, & Abeles, 1971).
Phenylketonuria Research : p-Chlorophenylalanine, a related compound, has been used to simulate phenylketonuria in rats, helping in the study of this genetic disorder and its treatment (Lipton, Gordon, Guroff, & Udenfriend, 1967).
Affinity Labeling Studies : 3-Chloro-L-alanine is used in affinity labeling of alanine aminotransferase, providing a method to understand the enzyme's function and structure (Morino, Kojima, & Tanase, 1979).
Fumonisin-Induced Cytotoxicity : Studies show that beta-chloroalanine affects cell growth and death in pig kidney cells treated with fumonisin B1, contributing to the understanding of the toxicological effects of fumonisin (Yoo, Norred, Showker, & Riley, 1996).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-chloropropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927558 | |
Record name | beta-Chloroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroalanine | |
CAS RN |
3981-36-0, 39217-38-4, 13215-35-5 | |
Record name | β-Chloroalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloroalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC337715 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Chloroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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